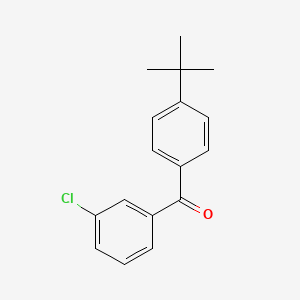
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a halogenated organic compound with the molecular formula C5H4Br2F6. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial and research applications due to its stability and reactivity.
Aplicaciones Científicas De Investigación
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated and brominated compounds.
Biology: The compound is used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with halogenated structures.
Industry: It is employed as a flame retardant additive in materials such as textiles, electronics, and building materials due to its high thermal stability and flame-retardant properties
Métodos De Preparación
The synthesis of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane typically involves the bromination of hexafluoropentane. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to achieve high purity and yield .
Análisis De Reacciones Químicas
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form hexafluoropentane derivatives with fewer bromine atoms.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form brominated and fluorinated carboxylic acids or other oxidized products.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used .
Mecanismo De Acción
The mechanism by which 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane exerts its effects involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in substitution and addition reactions. These interactions can lead to the formation of stable complexes or the modification of existing molecules, influencing their chemical and physical properties .
Comparación Con Compuestos Similares
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane can be compared with other halogenated compounds such as:
1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane: Similar in structure but with different bromination patterns, leading to variations in reactivity and applications.
1,5-Dihydroxy-2,2,3,3,4,4-hexafluoropentane: Contains hydroxyl groups instead of bromine, resulting in different chemical properties and uses.
The uniqueness of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane lies in its specific bromination pattern and the presence of multiple fluorine atoms, which confer distinct reactivity and stability characteristics .
Propiedades
IUPAC Name |
1,5-dibromo-2,2,3,3,4,4-hexafluoropentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMXOXREPKYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CBr)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374140 |
Source


|
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33619-78-2 |
Source


|
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33619-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)









